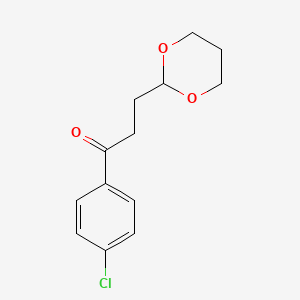

4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone

Description

Significance of Aryl Ketones as Key Intermediates

Aryl ketones, characterized by a carbonyl group attached to an aromatic ring, are fundamental building blocks in organic chemistry. Their prevalence in natural products and pharmaceuticals underscores their importance. nih.gov These compounds serve as versatile intermediates, readily transformed into a wide array of other functional groups, making them indispensable in the synthesis of complex target molecules. vensel.org

The reactivity of the carbonyl group and the aromatic ring allows for numerous transformations. Aryl ketones are common precursors in reactions that form carbon-carbon and carbon-heteroatom bonds, which are crucial for building molecular skeletons. nih.govresearchgate.net For instance, they are used in the synthesis of important heterocyclic structures like 2-aminothiazoles and 2-phenyl pyridines. vensel.org The development of efficient methods to synthesize and modify aryl ketones, such as through Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions, remains an active area of research. google.comresearchgate.netorganic-chemistry.org

Table 1: Key Synthetic Applications of Aryl Ketones

| Application Area | Description | Example Target Molecules/Structures |

|---|---|---|

| Pharmaceutical Synthesis | Serve as starting materials or key intermediates for Active Pharmaceutical Ingredients (APIs). vensel.org | Dextropropoxyphene, Zaltoprofen, Prasugrel. google.comnih.govrsc.org |

| Heterocyclic Chemistry | Act as precursors for the construction of various nitrogen-, sulfur-, and oxygen-containing ring systems. vensel.org | Quinoxalines, 1,4-Benzothiazines, 3-methyl chromones. researchgate.netrsc.org |

| Natural Product Synthesis | Form the core structure of or are used as building blocks for complex natural products. nih.gov | Chilenine. rsc.org |

| Materials Science | Incorporated into molecules designed for applications in materials, such as liquid crystals. organic-chemistry.org | 2-Alkoxy-Substituted Thiophenes. organic-chemistry.org |

The 1,3-Dioxane (B1201747) Moiety: A Versatile Functional Group in Synthetic Strategies

The 1,3-dioxane group is a six-membered cyclic acetal (B89532), typically formed by the reaction of a carbonyl compound with 1,3-propanediol (B51772). wikipedia.org In synthetic organic chemistry, its primary role is that of a protecting group for aldehydes and ketones. thieme-connect.denih.gov This protective function is crucial in multi-step syntheses where a carbonyl group needs to be preserved while other parts of the molecule undergo reaction.

The utility of the 1,3-dioxane as a protecting group stems from its stability under a variety of reaction conditions, particularly those that are basic, reductive, or oxidative. thieme-connect.de However, it is readily cleaved under acidic conditions, allowing for the regeneration of the original carbonyl group at the desired stage of a synthetic sequence. thieme-connect.deorganic-chemistry.org This differential stability is the cornerstone of its application in complex synthesis. Beyond its role in protection, the 1,3-dioxane structural unit is also found in several natural products, such as Thromboxane A2. thieme-connect.de

Table 2: Stability Profile of the 1,3-Dioxane Protecting Group

| Reaction Condition | Stability | Notes |

|---|---|---|

| Acidic (Brønsted or Lewis) | Labile | Deprotection is typically achieved using aqueous acid or acid-catalyzed transacetalization. thieme-connect.deorganic-chemistry.org |

| Basic | Stable | Resistant to cleavage by a wide range of basic reagents. thieme-connect.de |

| Oxidative | Generally Stable | Stable to many common oxidizing agents. thieme-connect.de |

| Reductive | Stable | Withstands various reducing conditions. thieme-connect.de |

| Organometallic Reagents | Stable | Routinely used to protect carbonyls during reactions with organometallic compounds. thieme-connect.de |

Research Context of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone within Chemical Transformations

This compound is a specialized organic compound designed as an intermediate for multi-step synthesis. Its structure combines the key features discussed previously: a substituted aryl ketone (the 4'-chloropropiophenone (B124772) core) and a protecting group (the 1,3-dioxane moiety). The specific arrangement of these functional groups suggests a strategic design for constructing more complex molecules.

The propiophenone (B1677668) backbone is substituted with a chlorine atom on the phenyl ring at the 4-position. This halogen serves as a reactive handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), which are powerful methods for forming new carbon-carbon or carbon-nitrogen bonds.

The key feature of this molecule is the presence of the 1,3-dioxane group, which protects a latent aldehyde functionality. The propiophenone structure is 1-(4-chlorophenyl)-1-propanone. The "3-(1,3-dioxan-2-yl)" portion indicates that the third carbon of the propionyl chain is masked as an acetal. This strategic placement protects the aldehyde from reacting during transformations at the ketone or the chloro-substituted aromatic ring. Once the desired modifications are complete, the dioxane can be removed with acid to reveal the aldehyde, which can then participate in further reactions like reductive amination, Wittig reactions, or oxidations.

Table 3: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 724708-06-9 | chemicalbook.com |

| Molecular Formula | C13H15ClO3 | chemicalbook.com |

| Molecular Weight | 254.71 g/mol | chemicalbook.comguidechem.com |

| Boiling Point | 383.909°C at 760 mmHg | guidechem.com |

| Density | 1.19 g/cm³ | guidechem.com |

| Refractive Index | 1.524 | guidechem.com |

In essence, this compound is a bifunctional intermediate. It provides a stable, yet reactive, framework for synthetic chemists to build upon, offering multiple sites for selective chemical transformations.

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C13H15ClO3 |

| 1,3-Dioxane | C4H8O2 |

| 1,3-Propanediol | C3H8O2 |

| 2-Aminothiazole | C3H4N2S |

| 2-Phenylpyridine | C11H9N |

| Dextropropoxyphene | C22H29NO2 |

| Formaldehyde | CH2O |

| Prasugrel | C20H20FNO3S |

| Propiophenone | C9H10O |

| Thromboxane A2 | C20H32O5 |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWPTAGNDXCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465866 | |

| Record name | 4'-CHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724708-06-9 | |

| Record name | 4'-CHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 1,3 Dioxan 2 Yl Propiophenone

Synthesis of Propiophenone (B1677668) Precursors with Aryl Halide Functionality

The initial phase in the synthesis of the target molecule focuses on the creation of a propiophenone structure bearing a chlorine atom on the phenyl ring. The position of this halogen is critical and dictates the initial synthetic strategy.

Strategies for 4'-Chloropropiophenone (B124772) Synthesis

4'-Chloropropiophenone is a key intermediate where the chlorine atom is positioned at the para-position of the phenyl ring relative to the propanoyl group. guidechem.com The most prevalent and industrially significant method for its synthesis is the Friedel-Crafts acylation of chlorobenzene (B131634). guidechem.comchemicalbook.com

This electrophilic aromatic substitution reaction typically involves reacting chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). guidechem.comchemicalbook.com The reaction is generally carried out in a suitable solvent such as dichloromethane (B109758) at controlled temperatures to ensure high yield and purity. chemicalbook.com

An alternative, though less common, approach involves the reduction of 1-(4-chloro-phenyl)-2-nitro-propan-1-one. This reaction utilizes reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like benzene (B151609). guidechem.com

Table 1: Comparison of Synthetic Routes to 4'-Chloropropiophenone

| Method | Reactants | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Chlorobenzene, Propanoyl chloride | Anhydrous AlCl₃ | Dichloromethane | 96.5% | chemicalbook.com |

| Reduction | 1-(4-chloro-phenyl)-2-nitro-propan-1-one, Bu₃SnH | AIBN | Benzene | ~78% | guidechem.com |

Preparation of 3-Chloropropiophenone (B135402) Derivatives

The synthesis of 3-chloropropiophenone, another important precursor, can be achieved through several distinct pathways. One common method is the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride, catalyzed by aluminum chloride. guidechem.comresearchgate.net This reaction is typically performed in a solvent like dichloromethane under anhydrous conditions. researchgate.netchemicalbook.com

Another established route involves a Grignard reaction. This method starts with the preparation of a Grignard reagent from ethyl bromide and magnesium in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.comchemicalbook.com This reagent is then reacted with 3-chlorobenzonitrile, followed by acidic hydrolysis to yield 3-chloropropiophenone. chemicalbook.comchemicalbook.com

A process for preparing 3-chloropropiophenone by reacting propiophenone with anhydrous aluminum chloride in ethylene (B1197577) dichloride and purging with chlorine gas has also been described. quickcompany.in

Table 2: Selected Synthetic Methods for 3-Chloropropiophenone

| Method | Key Reactants | Catalyst/Reagent | Solvent | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene, 3-Chloropropionyl chloride | Aluminum chloride | Dichloromethane | researchgate.netchemicalbook.com |

| Grignard Reaction | 3-Chlorobenzonitrile, Ethylmagnesium bromide | - | Tetrahydrofuran | chemicalbook.comchemicalbook.com |

| Direct Chlorination | Propiophenone, Chlorine gas | Aluminum chloride | Ethylene dichloride | quickcompany.in |

Functional Group Interconversions Leading to the Ketone Moiety

The formation of the ketone functional group is a cornerstone of these synthetic preparations. Functional group interconversion is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. fiveable.mesolubilityofthings.com

One of the most direct methods for introducing the ketone is through the aforementioned Friedel-Crafts acylation. nih.govsapub.org This reaction directly attaches the propanoyl group to the aromatic ring, forming the ketone in a single step.

Alternatively, ketones can be prepared from secondary alcohols through oxidation. fiveable.mesolubilityofthings.com For instance, if a synthetic route produced 1-(4-chlorophenyl)propan-1-ol, this secondary alcohol could be oxidized to 4'-chloropropiophenone using a variety of oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations. solubilityofthings.comimperial.ac.uk

Another approach involves the reaction of an organometallic reagent, such as an organocadmium or organocuprate compound, with an acyl chloride. For example, a Grignard reagent derived from 4-chlorobromobenzene could be converted to the corresponding organocadmium reagent and then reacted with propanoyl chloride.

Formation of the 1,3-Dioxane (B1201747) Acetal (B89532)

With the chlorinated propiophenone precursor in hand, the next critical step is the protection of the ketone's carbonyl group by converting it into a 1,3-dioxane acetal. This is a common strategy in multi-step syntheses to prevent the carbonyl group from undergoing unwanted reactions during subsequent transformations. libretexts.org

Acetalization of Carbonyl Compounds with 1,3-Propanediol (B51772)

The formation of the 1,3-dioxane ring is achieved through the acid-catalyzed reaction of the ketone with 1,3-propanediol. organic-chemistry.org This reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water generated during the reaction is typically removed. libretexts.org A common laboratory technique for this is the use of a Dean-Stark apparatus, which continuously removes water from the refluxing reaction mixture. libretexts.org

The choice of 1,3-propanediol specifically leads to the formation of a six-membered 1,3-dioxane ring, which is generally a stable cyclic acetal. echemi.com

Catalyst Systems for Cyclic Acetal Formation (e.g., Brønsted and Lewis Acids)

The acetalization reaction requires an acid catalyst to proceed at a reasonable rate. libretexts.orgacs.org Both Brønsted and Lewis acids are effective for this purpose.

Brønsted acids , such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), are commonly used. organic-chemistry.org These catalysts protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol. libretexts.org

Lewis acids also serve as effective catalysts for acetal formation. nih.govacs.org Examples include zirconium tetrachloride (ZrCl₄), erbium triflate (Er(OTf)₃), and various other metal triflates. organic-chemistry.org These catalysts function by coordinating to the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon. In some instances, solid acid catalysts, such as acidic ion exchange resins, are employed to simplify product purification. google.com

The choice of catalyst can sometimes be influenced by the presence of other acid-sensitive functional groups in the molecule. acs.org

In Situ Acetal Exchange Processes

While direct documentation of in situ acetal exchange processes specifically for the synthesis of 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is not extensively available in the literature, this methodology can be postulated based on established principles of acetal chemistry. An in situ acetal exchange, also known as a transacetalization reaction, would typically involve the reaction of a precursor already containing an acetal functionality with 1,3-propanediol under acidic catalysis.

For instance, a plausible precursor could be a propiophenone derivative bearing a more labile acetal, such as one derived from a lower boiling point diol like ethylene glycol. The equilibrium of the reaction would be driven towards the formation of the more stable 1,3-dioxane ring by the removal of the more volatile ethylene glycol.

A hypothetical reaction scheme could be:

Reactants: 4'-Chloro-3-(1,3-dioxolan-2-yl)propiophenone and 1,3-propanediol

Catalyst: A strong acid catalyst such as p-toluenesulfonic acid (PTSA) or a Lewis acid.

Conditions: The reaction would be conducted in a suitable solvent that allows for the azeotropic removal of ethylene glycol, thereby shifting the equilibrium towards the desired product.

The efficiency of such a process would be highly dependent on the relative stabilities of the dioxolane and dioxane rings and the efficacy of the water or alcohol removal technique employed.

Convergent and Divergent Synthetic Approaches to the Compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A stepwise, or linear, assembly is a traditional and straightforward approach. A plausible synthetic route would commence with a commercially available starting material, such as 4'-chloropropiophenone. The synthesis would then proceed through a series of sequential reactions to introduce the 1,3-dioxane functionality.

A potential stepwise synthesis could involve:

α-Halogenation of 4'-chloropropiophenone: The starting ketone is first halogenated at the α-position of the carbonyl group, for instance, using N-bromosuccinimide (NBS) or bromine in a suitable solvent, to yield 2-bromo-4'-chloropropiophenone.

Nucleophilic Substitution: The resulting α-haloketone can then undergo a nucleophilic substitution reaction. However, a more controlled approach to introduce the required carbon framework would be a malonic ester synthesis or a similar C-C bond-forming reaction. A more direct approach to the precursor for the dioxane ring would be a reaction with a protected aldehyde equivalent.

A more likely stepwise approach involves:

Friedel-Crafts Acylation: Reaction of chlorobenzene with 3-(1,3-dioxan-2-yl)propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would directly assemble the core structure. The acyl chloride can be prepared from the corresponding carboxylic acid, 3-(1,3-dioxan-2-yl)propanoic acid.

Acetalization of a Precursor Ketone: An alternative stepwise approach involves the synthesis of a ketone precursor that is subsequently protected. For example, the Friedel-Crafts acylation of chlorobenzene with succinic anhydride (B1165640) would yield 4-(4-chlorobenzoyl)butanoic acid. Reduction of the keto group followed by esterification and then selective reduction of the ester would lead to a diol that can be oxidized to the required aldehyde, which is then protected as the dioxane. A more direct route would be the acylation with a protected aldehyde precursor.

A convergent approach, in contrast, would involve the synthesis of two or more complex fragments that are then coupled together in the final stages of the synthesis. For this specific target, a convergent strategy might involve:

Preparation of a Grignard Reagent: Synthesis of a Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane.

Coupling Reaction: Reaction of this Grignard reagent with 4-chlorobenzoyl chloride. This would directly form the carbon skeleton with the dioxane ring already in place.

Divergent synthesis, starting from a common intermediate, could be employed to generate a library of related compounds. For example, from 2-bromo-4'-chloropropiophenone, one could react it with various nucleophiles to create a range of derivatives, with the reaction with a protected aldehyde synthon leading to the precursor for this compound.

In a multi-step synthesis of this compound, chemo- and regioselectivity are critical for achieving a high yield of the desired product while minimizing the formation of byproducts.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both a ketone and another reactive group, a reagent must be chosen that selectively reacts with only one. During the potential Grignard-based convergent synthesis, the high reactivity of the Grignard reagent towards the acyl chloride is crucial, and conditions must be controlled to prevent side reactions. If a precursor contains other electrophilic sites, protecting group strategies might be necessary. The acetalization step itself is a chemoselective protection of a carbonyl group. If the starting material had other acid-sensitive functional groups, the choice of catalyst and reaction conditions would be critical.

Regioselectivity: This is the preference for a reaction to occur at one position over another. In the Friedel-Crafts acylation of chlorobenzene, the chloro group is an ortho-, para-director. Due to steric hindrance from the chloro group and the acylating agent, the para-substituted product, 4'-chloropropiophenone, is generally the major product. This high regioselectivity is fundamental to the synthesis of the target molecule. Any subsequent reactions on the aromatic ring would also need to consider the directing effects of both the chloro and the propiophenone groups.

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the synthesis of this compound on a preparative scale, careful optimization of reaction conditions is essential to maximize yield, purity, and safety, while minimizing cost and environmental impact.

The precise control of reagent stoichiometry is vital in multi-step syntheses.

Friedel-Crafts Acylation: In a potential Friedel-Crafts acylation step, a slight excess of the acylating agent and the Lewis acid catalyst (e.g., AlCl₃) relative to the chlorobenzene substrate is often used to ensure complete conversion of the limiting reagent. However, a large excess can lead to the formation of undesired byproducts. The order of addition is also important; typically, the substrate and the acylating agent are mixed before the addition of the Lewis acid to control the initial exothermic reaction.

Acetalization: For the acetalization reaction, a molar excess of 1,3-propanediol is generally used to drive the equilibrium towards the formation of the dioxane. The amount of acid catalyst is typically kept low (catalytic amounts) to prevent side reactions.

The following table provides a hypothetical optimization of reagent stoichiometry for a key synthetic step, the acetalization of a precursor ketone.

| Entry | Precursor Ketone (equiv.) | 1,3-Propanediol (equiv.) | Catalyst (mol%) | Yield (%) |

| 1 | 1.0 | 1.1 | 1 | 75 |

| 2 | 1.0 | 1.5 | 1 | 85 |

| 3 | 1.0 | 2.0 | 1 | 92 |

| 4 | 1.0 | 2.0 | 5 | 90 |

This is a hypothetical data table for illustrative purposes.

The choice of solvent and the control of reaction temperature are critical parameters that can significantly influence the outcome of the synthesis.

Solvent Selection:

For a Friedel-Crafts acylation, a non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used, as it does not react with the Lewis acid catalyst.

For the acetalization reaction, a solvent that allows for the azeotropic removal of water is preferred to drive the reaction to completion. Toluene or benzene are common choices, often used in conjunction with a Dean-Stark apparatus.

Reaction Temperature Control:

Friedel-Crafts acylations are often exothermic and require initial cooling to control the reaction rate and prevent side reactions. The reaction may then be allowed to warm to room temperature or gently heated to ensure completion.

Acetalization reactions are typically carried out at elevated temperatures (reflux) to facilitate the removal of water.

The table below illustrates a hypothetical optimization of solvent and temperature for the acetalization step.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 24 | 60 |

| 2 | Toluene | 80 | 12 | 88 |

| 3 | Toluene | 110 (reflux) | 6 | 95 |

| 4 | Hexane | 69 (reflux) | 12 | 75 |

This is a hypothetical data table for illustrative purposes.

By systematically optimizing these parameters, a robust and efficient protocol for the preparative scale synthesis of this compound can be developed.

Catalytic Loadings and Turnover Frequencies

Detailed studies reporting catalytic loadings and turnover frequencies specifically for the synthesis of this compound are not available in the reviewed literature. However, an analysis of catalytic parameters for analogous reactions, such as the Friedel-Crafts acylation for the production of other chloropropiophenones and the alpha-functionalization of ketones, can provide valuable insights into the potential catalytic requirements for the synthesis of the target molecule.

One of the primary routes for synthesizing propiophenone derivatives is through Friedel-Crafts acylation. google.com This typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. nih.gov For the synthesis of related compounds like m-chloropropiophenone, anhydrous aluminum chloride (AlCl₃) is a commonly used catalyst. google.com In such reactions, the catalyst is often required in stoichiometric amounts because both the acylating agent and the resulting ketone product form complexes with the Lewis acid. researchgate.net This necessity for high catalyst loading is a significant drawback of traditional Friedel-Crafts acylation.

Efforts to develop more sustainable and efficient catalytic systems have led to the investigation of solid acid catalysts. For instance, the acylation of benzene with 4-chlorobenzoyl chloride has been successfully carried out using sulfated zirconia as a catalyst, leading to the formation of 4-chlorobenzophenone. rsc.org While specific turnover frequencies are not always reported, the emphasis in these studies is on catalyst reusability and the reduction of waste, which are key considerations in green chemistry. researchgate.netrsc.org

Another potential synthetic route to this compound is the alpha-functionalization of a ketone. springernature.comrsc.orgresearchgate.net This approach would involve the introduction of the 3-(1,3-dioxan-2-yl)propyl group at the alpha position of 4'-chloropropiophenone. Modern catalytic methods for alpha-functionalization often employ transition metal complexes. mdpi.com These reactions can be highly efficient, operating at low catalytic loadings. For example, iridium-catalyzed α-alkylation of esters with primary alcohols has been reported, providing a highly efficient method for C-C bond formation. mdpi.com While this specific example does not involve a propiophenone, it highlights the potential for achieving high turnover numbers with sophisticated catalyst design.

The table below summarizes catalytic loading information gathered from analogous synthetic methodologies that could potentially be adapted for the synthesis of this compound. It is important to note that these are for related, not identical, transformations.

| Reaction Type | Catalyst | Catalyst Loading | Substrate(s) | Product |

| Friedel-Crafts Acylation | Anhydrous Aluminum Chloride | Stoichiometric | Propiophenone and Chlorine | m-chloropropiophenone |

| Friedel-Crafts Acylation | Sulfated Zirconia | Not specified (heterogeneous) | Benzene and 4-chlorobenzoyl chloride | 4-chlorobenzophenone |

| Condensation/Decarboxylation | Iron Powder and Manganese Dioxide | 4.14% (Fe), 2.07% (MnO₂) (by mass of reactants) | m-chlorobenzoic acid and propionic acid | m-chloropropiophenone |

This table presents data from analogous reactions and not the direct synthesis of this compound, for which specific data is not available in the reviewed literature.

Reactivity and Chemical Transformations of 4 Chloro 3 1,3 Dioxan 2 Yl Propiophenone

Reactions at the Ketone Carbonyl Center

The ketone group, with its electrophilic carbonyl carbon, is a prime target for nucleophilic attack. The adjacent ethyl group provides two α-protons, enabling enol or enolate formation, which opens pathways for functionalization at the α-position.

Nucleophilic Additions (e.g., Hydride Reductions)

The carbonyl group of the propiophenone (B1677668) is readily susceptible to nucleophilic addition. A common and synthetically useful transformation is its reduction to a secondary alcohol. This is typically achieved using complex metal hydrides. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol.

Given that acetals are stable under basic or neutral conditions, these reductions can be performed with high chemoselectivity, leaving the 1,3-dioxane (B1201747) ring intact. LiAlH₄ is a more powerful reducing agent than NaBH₄, but both are capable of reducing the ketone. The choice of solvent is typically an alcohol (e.g., methanol, ethanol) for NaBH₄ and an ether (e.g., diethyl ether, THF) for LiAlH₄.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | 1-(4-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF, 0 °C; followed by aqueous workup | 1-(4-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol |

Alpha-Functionalization of the Propiophenone Moiety (e.g., Alpha-Halogenation, Alpha-Oxysulfonylation)

The carbon atom alpha to the ketone carbonyl is acidic and can be functionalized through enol or enolate intermediates. Alpha-halogenation is a classic example of this reactivity. In the presence of an acid catalyst, the ketone can tautomerize to its enol form. This enol then acts as a nucleophile, reacting with an electrophilic halogen (e.g., Br₂, Cl₂) to yield an α-haloketone. This reaction's rate is typically dependent on the concentration of the ketone and the acid catalyst but independent of the halogen concentration, as the rate-limiting step is the formation of the enol.

Another important alpha-functionalization is oxysulfonylation. The enolate, generated by a suitable base, can be trapped with an electrophilic sulfonylating agent to install an oxysulfonyl group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

| Reaction | Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| Alpha-Bromination | Br₂ | Acetic Acid (catalyst and solvent) | 2-Bromo-1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

| Alpha-Oxysulfonylation | 1) LDA 2) PhSO₂Cl | THF, -78 °C | 1-(4-Chlorophenyl)-3-(1,3-dioxan-2-yl)-1-oxopropan-2-yl benzenesulfonate |

Condensation Reactions and Enolate Chemistry

The α-protons of the propiophenone moiety are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form a nucleophilic enolate. The regioselectivity of enolate formation can be controlled. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures in an aprotic solvent favors the rapid, irreversible formation of the less substituted (kinetic) enolate. Conversely, using a weaker base in a protic solvent under equilibrium conditions favors the more substituted (thermodynamic) enolate.

This enolate is a powerful nucleophile for carbon-carbon bond formation. For instance, it can participate in an Aldol (B89426) addition reaction by attacking an aldehyde or another ketone. It can also undergo Claisen condensation if it attacks an ester, which involves nucleophilic acyl substitution. These reactions are fundamental in synthetic chemistry for building more complex molecular skeletons.

Transformations Involving the 1,3-Dioxane Acetal (B89532)

The 1,3-dioxane group serves as a protecting group for a carbonyl functionality, in this case, a propionaldehyde (B47417) derivative. Its primary role is to be chemically inert under conditions that modify other parts of the molecule, such as the reactions described for the ketone center. However, the acetal itself can be selectively transformed.

Selective Deprotection Strategies (e.g., Acid-Catalyzed Hydrolysis, Transacetalization)

The most common transformation of the 1,3-dioxane acetal is its removal (deprotection) to regenerate the parent carbonyl group. This is typically achieved through acid-catalyzed hydrolysis. The mechanism involves protonation of one of the acetal oxygens, followed by ring opening to form a stabilized oxocarbenium ion. Subsequent attack by water and loss of 1,3-propanediol (B51772) yields the aldehyde. Various acidic conditions can be employed, ranging from dilute aqueous mineral acids (like HCl) to Lewis acids in the presence of water.

Transacetalization is another deprotection method where the acetal is exchanged in the presence of an acid catalyst and a large excess of another carbonyl compound, typically acetone. This equilibrium-driven process is gentle and effective.

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl or H₂SO₄ | THF/Water, room temperature | 3-(4-Chlorobenzoyl)propanal |

| Transacetalization | Acetone, p-Toluenesulfonic acid (cat.) | Reflux | 3-(4-Chlorobenzoyl)propanal |

Transformations of the Acetal Carbon

The 1,3-dioxane group in this compound serves as a protecting group for an aldehyde functionality. The reactivity of the acetal carbon is centered on the cleavage of the carbon-oxygen bonds.

Acetal Hydrolysis: The most common transformation of the acetal group is its hydrolysis back to the corresponding aldehyde. This reaction is typically catalyzed by aqueous acid. organic-chemistry.org The mechanism involves protonation of one of the acetal oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and 1,3-propanediol. Mild acidic conditions are generally sufficient for this deprotection.

While no specific protocol for the hydrolysis of this compound has been found, the general conditions are well-established.

| Transformation | Reagents | Expected Product |

| Acetal Hydrolysis | H₃O⁺ (e.g., aq. HCl, H₂SO₄) | 3-(4-Chlorobenzoyl)propanal |

This interactive table is based on the predicted reactivity of the functional group.

Reactivity of the Aryl Chloride Substituent

The aryl chloride moiety is a key site for carbon-carbon and carbon-heteroatom bond formation, although it is generally less reactive than the corresponding aryl bromides or iodides. jyu.fi The propiophenone group at the para position is electron-withdrawing, which can influence the reactivity of the C-Cl bond.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl chloride position. wikipedia.orgwikipedia.org The success of these reactions with less reactive aryl chlorides often requires the use of specialized catalysts, typically involving electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which facilitate the challenging oxidative addition step. researchgate.net

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.org For an electron-deficient aryl chloride like the target molecule, catalysts such as those derived from Pd(OAc)₂ with ligands like SPhos or XPhos, and strong bases like K₃PO₄ or Cs₂CO₃, are often effective. mdpi.com

Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgmdpi.com Given the substrate, this would attach a vinyl group to the chlorinated carbon of the phenyl ring. The reaction typically requires a palladium source, a phosphine ligand, and a base. organic-chemistry.orgnih.gov

Sonogashira Coupling: This coupling reaction forms a C(sp²)-C(sp) bond between the aryl chloride and a terminal alkyne. wikipedia.org It is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free conditions have also been developed, which can be advantageous in preventing the homocoupling of the alkyne. nih.gov

No specific examples of these cross-coupling reactions performed on this compound were identified in the literature search. The data in the following table represents plausible reaction parameters based on general knowledge of these transformations for similar substrates.

| Coupling Reaction | Coupling Partner | Catalyst System (Plausible) | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4'-Aryl-3-(1,3-dioxan-2-yl)propiophenone |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 4'-Styryl-3-(1,3-dioxan-2-yl)propiophenone |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 4'-(Alkynyl)-3-(1,3-dioxan-2-yl)propiophenone |

This interactive table illustrates potential reaction schemes for the target compound based on established methodologies.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the aryl chloride with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the propiophenone group is para to the chlorine atom. Its carbonyl functional group exerts an electron-withdrawing effect, activating the ring toward nucleophilic attack. masterorganicchemistry.com

The mechanism involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the carbonyl oxygen of the propiophenone group, which stabilizes it and facilitates the reaction. Subsequent expulsion of the chloride ion restores the aromaticity and yields the substitution product. Strong nucleophiles and polar aprotic solvents are typically employed.

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. However, in this molecule, direct deprotonation ortho to the chlorine atom is complicated by the presence of other potentially reactive sites. The protons ortho to the carbonyl group are acidic, as are the benzylic protons of the propiophenone chain.

An alternative approach is lithium-halogen exchange. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. mt.com This would generate an aryllithium species with the lithium atom in place of the chlorine. This highly reactive intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a wide range of substituents. researchgate.net This method would be a viable strategy for functionalizing the C4' position of the aromatic ring.

Chemoselectivity and Orthogonal Reactivity in Polyfunctionalized Systems

Chemoselectivity, the selective reaction of one functional group in the presence of others, is a critical consideration for a molecule like this compound, which contains three distinct functional groups: a ketone, an aryl chloride, and an acetal. numberanalytics.comresearchgate.net

Differential Reactivity of Ketone, Acetal, and Aryl Halide Moieties

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups: a ketone, a cyclic acetal (1,3-dioxane), and an aryl halide (chlorobenzene). The differential reactivity of these moieties allows for selective transformations, enabling chemists to target a specific part of the molecule while leaving the others intact. This selectivity is governed by the inherent electronic and steric properties of each functional group and the choice of reaction conditions.

The ketone's carbonyl group is electrophilic at the carbon atom, making it susceptible to nucleophilic attack. The 1,3-dioxane ring, an acetal, is generally stable to nucleophiles and bases but is labile under acidic conditions, which can lead to its hydrolysis back to the parent aldehyde and diol. The aryl chloride is typically the least reactive of the three, requiring specific and often harsh conditions, such as the presence of a strong base or a transition metal catalyst, to undergo nucleophilic aromatic substitution.

This differential reactivity can be strategically exploited in multi-step syntheses. For instance, the ketone can be selectively modified in the presence of the acetal and aryl halide under basic or neutral conditions. Conversely, the acetal can be removed to unmask an aldehyde functionality under acidic conditions, a process that would likely not affect the aryl chloride and might only protonate the ketone.

Interactive Data Table: Predicted Reactivity of Functional Groups

| Functional Group | Reagent/Condition | Predicted Reactivity | Product Moiety |

| Ketone | NaBH₄, MeOH | High | Secondary Alcohol |

| Acetal (Dioxane) | NaBH₄, MeOH | Low (Stable) | Acetal (Unchanged) |

| Aryl Halide | NaBH₄, MeOH | Low (Stable) | Aryl Halide (Unchanged) |

| Ketone | H₂O, cat. H₂SO₄ | Moderate (Protonation) | Protonated Ketone |

| Acetal (Dioxane) | H₂O, cat. H₂SO₄ | High (Hydrolysis) | Aldehyde |

| Aryl Halide | H₂O, cat. H₂SO₄ | Low (Stable) | Aryl Halide (Unchanged) |

| Ketone | NaNH₂, NH₃ (l) | Low (Stable) | Ketone (Unchanged) |

| Acetal (Dioxane) | NaNH₂, NH₃ (l) | Low (Stable) | Acetal (Unchanged) |

| Aryl Halide | NaNH₂, NH₃ (l) | High (Substitution) | Aniline Derivative |

Detailed Research Findings

While specific research detailing the comprehensive differential reactivity of this compound is not extensively documented in publicly available literature, the reactivity of each functional group is well-established in organic chemistry.

Ketone Moiety: The propiophenone ketone is a primary site for nucleophilic addition. Reagents like sodium borohydride would selectively reduce the ketone to a secondary alcohol without affecting the acetal or the aryl chloride under standard conditions. Similarly, Grignard reagents or organolithium compounds would add to the carbonyl carbon, forming a tertiary alcohol, again leaving the other two functional groups intact, provided the reaction is performed under anhydrous and aprotic conditions to which the acetal is stable.

Acetal (1,3-Dioxane) Moiety: The 1,3-dioxane ring serves as a protecting group for an aldehyde. Its stability under neutral and basic conditions is a key feature. However, in the presence of aqueous acid, the acetal will undergo hydrolysis to reveal the aldehyde. The rate of this hydrolysis can be influenced by the concentration of the acid and the temperature. This deprotection strategy would likely be accompanied by protonation of the ketone's carbonyl oxygen but would not typically lead to further reactions of the ketone or the aryl halide under mild acidic conditions.

Aryl Halide Moiety: The chloro-substituted aromatic ring is the most inert part of the molecule towards many common reagents. The chlorine atom is an ortho-, para- director for electrophilic aromatic substitution, but the benzene (B151609) ring is deactivated by both the chloro and the propiophenone substituents. Nucleophilic aromatic substitution of the chloride is challenging and generally requires forcing conditions, such as high temperatures and pressures with strong nucleophiles, or the use of transition metal catalysts (e.g., palladium-catalyzed cross-coupling reactions). This inherent lack of reactivity allows for a wide range of chemical transformations to be carried out on the ketone and acetal moieties without disturbing the aryl chloride.

The strategic manipulation of these reactivity differences is fundamental to the use of this compound as an intermediate in organic synthesis.

Mechanistic Investigations of Key Reactions Involving 4 Chloro 3 1,3 Dioxan 2 Yl Propiophenone

Elucidation of Reaction Pathways and Intermediates

The comprehensive understanding of a chemical reaction's pathway and the characterization of its intermediates are fundamental to organic chemistry. For a molecule such as 4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone, which possesses multiple reactive sites—a ketone, an aryl chloride, and a cyclic acetal (B89532)—a multi-faceted approach is necessary to elucidate its reactivity.

Kinetic Studies and Rate Law Determination

Kinetic studies are pivotal in determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. This information is mathematically expressed in a rate law, which provides insights into the composition of the transition state of the rate-determining step.

For a hypothetical reaction involving this compound, a typical kinetic experiment would involve systematically varying the concentration of the reactants and any catalysts while monitoring the reaction progress over time. Techniques such as UV-Vis spectroscopy, HPLC, or GC could be employed for this purpose. The collected data would then be used to derive the reaction order with respect to each component.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [Compound] (M) | [Reagent X] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

From such data, a rate law of the form: Rate = k[Compound]^a[Reagent X]^b would be determined, where 'a' and 'b' are the reaction orders.

Computational Modeling of Transition States

Computational chemistry offers a powerful tool for visualizing and quantifying the energetic landscape of a reaction. Using methods like Density Functional Theory (DFT), chemists can model the structures of reactants, intermediates, transition states, and products. These calculations provide crucial information about activation energies, which directly correlate with reaction rates, and can help to distinguish between different plausible mechanistic pathways. For a molecule like this compound, computational models could predict the most likely site of initial reaction and the geometry of the highest energy barrier, offering a theoretical framework to interpret experimental results.

Isotopic Labeling Experiments to Determine Bond Breaking and Forming Events

Isotopic labeling is a definitive method for tracing the fate of specific atoms throughout a chemical transformation. youtube.comleah4sci.comyoutube.com By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can track which bonds are broken and which are formed. For instance, to study the mechanism of a reaction at the carbonyl group of this compound, one could synthesize the molecule with a ¹³C label at the carbonyl carbon. The position of this label in the final product, determined by techniques like Mass Spectrometry or NMR Spectroscopy, would provide unambiguous evidence of the reaction's intramolecular and intermolecular steps.

Catalytic Mechanisms in Transformations of the Compound

Catalysis is central to modern organic synthesis, and the functional groups present in this compound suggest that its transformations would likely be mediated by catalysts.

Role of Brønsted and Lewis Acid Catalysts in Acetal Chemistry

The 1,3-dioxane (B1201747) group is a cyclic acetal, which serves as a protecting group for the aldehyde functionality from which it is derived. The formation and cleavage (deprotection) of acetals are typically catalyzed by acids.

A Brønsted acid (a proton donor) would initiate the reaction by protonating one of the oxygen atoms of the dioxane ring. This protonation makes the acetal more susceptible to nucleophilic attack, often by water in the case of deprotection, leading to the regeneration of the aldehyde and 1,3-propanediol (B51772). The mechanism involves the formation of an oxocarbenium ion intermediate.

A Lewis acid (an electron pair acceptor) can also catalyze this transformation by coordinating to one of the oxygen atoms. This coordination polarizes the C-O bond, facilitating its cleavage and subsequent reaction.

The choice of acid catalyst and reaction conditions can allow for the selective removal of the acetal protecting group in the presence of other acid-sensitive functionalities.

Palladium-Catalyzed Mechanistic Cycles in Aryl Halide Transformations

The 4'-chloro substituent on the phenyl ring makes this part of the molecule a substrate for palladium-catalyzed cross-coupling reactions. libretexts.orgnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanistic cycle for these transformations involves a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) intermediate.

Transmetalation: A second reactant, typically an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling), transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new bond in the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands attached to the palladium catalyst, the solvent, and the base used.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron reagent | Biaryl |

| Stille Coupling | Organotin reagent | Biaryl |

| Heck Reaction | Alkene | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine | Aryl Amine |

Organocatalytic Approaches and Their Mechanisms

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. rsc.org For the asymmetric reduction of prochiral ketones like this compound, several classes of organocatalysts are particularly relevant. These include oxazaborolidines, chiral phosphoric acids, and bifunctional amine-thiourea catalysts. rsc.org

The general mechanism for the organocatalytic reduction of a ketone involves the activation of a reducing agent, typically a borane (B79455) or a Hantzsch ester, by the chiral catalyst. The catalyst then delivers the hydride to the carbonyl group of the ketone in a stereocontrolled manner.

Corey-Bakshi-Shibata (CBS) Reduction:

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst. The proposed catalytic cycle for the reduction of a propiophenone (B1677668) derivative is as follows:

Coordination: The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the carbonyl oxygen of the propiophenone. This coordination, along with steric interactions between the catalyst's chiral framework and the substituents on the ketone, orients the substrate in a specific conformation.

Hydride Transfer: A stoichiometric reducing agent, typically borane-dimethyl sulfide (B99878) (BMS), coordinates to the nitrogen atom of the oxazaborolidine. This brings the hydride source in close proximity to the activated carbonyl carbon.

Stereoselective Reduction: The hydride is transferred from the borane to the re or si face of the carbonyl, depending on the chirality of the catalyst, leading to the formation of a chiral secondary alcohol.

Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the active catalyst for the next cycle.

The presence of the 4'-chloro and 3-(1,3-dioxan-2-yl) substituents on the propiophenone will influence the electronic nature of the carbonyl group and the steric environment around it, thereby affecting the rate and stereoselectivity of the reduction.

Bifunctional Catalysis:

Chiral bifunctional catalysts, such as those based on thiourea (B124793) and a primary or secondary amine, operate through a different mechanism. These catalysts can activate both the ketone and the reducing agent simultaneously through hydrogen bonding interactions. For instance, in a transfer hydrogenation with a Hantzsch ester, the thiourea moiety can activate the ketone by hydrogen bonding to the carbonyl oxygen, while the amine group can activate the Hantzsch ester. This dual activation in a well-defined chiral pocket facilitates highly enantioselective hydride transfer.

Stereochemical Control and Asymmetric Induction

The ability to control the three-dimensional arrangement of atoms in a molecule is a central goal of asymmetric synthesis. In the context of this compound, achieving high levels of enantioselectivity and diastereoselectivity in its transformations is crucial for its potential applications.

The asymmetric reduction of prochiral ketones is a fundamental transformation for producing optically active secondary alcohols, which are valuable chiral building blocks. rsc.org For this compound, the reduction of the carbonyl group generates a new stereocenter.

Enantioselectivity: The preferential formation of one enantiomer over the other is known as enantioselectivity. In organocatalytic reductions, the chiral catalyst creates a chiral environment that differentiates between the two enantiotopic faces of the prochiral ketone. For example, in the CBS reduction, the catalyst directs the hydride attack to either the Re or Si face of the carbonyl group, leading to the formation of the corresponding (R)- or (S)-alcohol. High enantiomeric excesses (ee) are often achieved in the reduction of aromatic ketones using these methods. mdpi.com For instance, the asymmetric reduction of the related 4'-chloroacetophenone (B41964) using plant tissues as biocatalysts has been shown to produce the corresponding alcohol with high enantioselectivity. nih.gov

Diastereoselectivity: If a molecule already contains a stereocenter, the formation of a new stereocenter can lead to diastereomers. While this compound is prochiral at the carbonyl carbon, reactions at other positions or with chiral reagents could involve diastereoselective steps.

The following table summarizes representative results for the asymmetric reduction of analogous propiophenone derivatives, illustrating the high levels of enantioselectivity that can be achieved with different organocatalytic systems.

| Catalyst System | Substrate | Reducing Agent | Enantiomeric Excess (ee) | Reference |

| Oxazaborolidine | Acetophenone (B1666503) | BH3·SMe2 | >95% | mdpi.com |

| Chiral Phosphoric Acid | Aromatic Ketone | Hantzsch Ester | up to 99% | rsc.org |

| Thiourea-Amine | 4'-Bromoacetophenone | Hantzsch Ester | 96% | rsc.org |

This table presents data for analogous compounds to illustrate the potential enantioselectivity for the target molecule, as specific data for this compound is not available in the cited literature.

The outcome of an asymmetric reaction is determined by the interplay between the chiral catalyst and the substrate.

Chiral Catalyst Design: The design of an effective chiral catalyst is paramount for achieving high stereoselectivity. Key design principles include:

Rigid Chiral Scaffold: A well-defined and rigid catalyst structure is essential to create a predictable and effective chiral environment. nih.gov

Functional Group Placement: The strategic placement of functional groups that can interact with the substrate and the reagent is crucial for activation and orientation.

Steric and Electronic Tuning: The steric bulk and electronic properties of the catalyst can be fine-tuned to optimize selectivity for a specific substrate. For instance, C2-symmetric ligands have historically been dominant in asymmetric catalysis due to their well-defined coordination geometry. nih.gov

Substrate Control: The inherent structural features of the substrate can also influence the stereochemical outcome of a reaction. This is known as substrate control. mdpi.com In the case of this compound, the bulky 3-(1,3-dioxan-2-yl) group is expected to exert significant steric influence. This group may direct the approach of the catalyst and reagent from the less hindered face of the molecule. The electronic effect of the 4'-chloro substituent, being an electron-withdrawing group, will also play a role in the reactivity of the carbonyl group.

The stereochemical outcome of an organocatalytic reaction can be rationalized by considering the transition state models. For the asymmetric reduction of propiophenones, the Felkin-Anh and Cornforth models are often invoked to predict the preferred direction of nucleophilic attack on the carbonyl group.

In the context of a catalyst-controlled reaction, the interaction between the substrate and the chiral catalyst in the transition state is the determining factor. For the CBS reduction, the Corey-Itsuno model proposes a transition state where the larger substituent of the ketone (the ethyl group bearing the dioxanyl moiety) is oriented away from the bulky group on the oxazaborolidine ring to minimize steric repulsion. This preferred orientation dictates which face of the carbonyl is exposed to the hydride transfer.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating the structures and energies of transition states, providing a quantitative basis for understanding and predicting stereochemical outcomes. nih.gov These studies can help to visualize the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereoselectivity of the reaction.

An article on the synthetic utility and applications of this compound cannot be generated at this time. Extensive searches for specific applications of this compound in the requested contexts have not yielded sufficient detailed information in publicly accessible sources.

The provided outline requires in-depth, scientifically accurate content for each section and subsection, including its use as a precursor to chiral compounds, an intermediate in the synthesis of diverse heterocyclic frameworks, and its role in total synthesis strategies. While general principles of these synthetic methodologies are well-documented for related compounds, specific research findings, data, and examples pertaining to this compound are not available.

Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article based on verifiable research, the request cannot be fulfilled. The compound may be a novel or highly specialized intermediate with limited published applications.

Synthetic Utility and Applications of 4 Chloro 3 1,3 Dioxan 2 Yl Propiophenone

Enabling Methodologies for Chemical Diversification

The strategic design of molecular building blocks is fundamental to the efficient exploration of chemical space and the discovery of novel compounds with desired properties. 4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone emerges as a versatile platform in this context, offering multiple reaction sites for chemical modification. Its unique combination of a halogenated aromatic ring, a reactive ketone (in a protected form), and an acetal (B89532) functional group provides a rich chemical canvas for diversification. This section explores the utility of this compound in the generation of combinatorial libraries and as a precursor in advanced materials chemistry.

Scaffold for Combinatorial Library Generation

In the field of drug discovery and materials science, the generation of combinatorial libraries allows for the rapid synthesis of a large number of structurally related compounds. This compound is an exemplary scaffold for such endeavors due to its inherent structural features that allow for systematic modification. The propiophenone (B1677668) core is a well-established pharmacophore in medicinal chemistry, and the substituents on this core can be readily altered to explore structure-activity relationships.

The primary sites for diversification on the this compound scaffold are the aromatic ring, the carbonyl group (upon deprotection of the acetal), and the alpha-carbon of the propiophenone chain. The presence of the chloro substituent on the phenyl ring allows for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of a wide array of substituents at the 4'-position.

Furthermore, the ketone functionality, liberated by acidic hydrolysis of the 1,3-dioxane (B1201747) group, opens up a plethora of chemical transformations. These include, but are not limited to, reductive amination to generate diverse amine derivatives, Wittig reactions to form various alkenes, and aldol (B89426) condensations to build larger, more complex structures. The alpha-carbon can also be functionalized through enolate chemistry.

Below is a representative table illustrating a hypothetical combinatorial library generated from the this compound scaffold.

| Scaffold Modification Site | Reaction Type | Building Block (R-group) | Resulting Functional Group/Structure |

| 4'-position (Aromatic C-Cl) | Suzuki Coupling | Arylboronic acids | Bi-aryl system |

| Carbonyl (after deprotection) | Reductive Amination | Primary/Secondary amines | Substituted amino group |

| Carbonyl (after deprotection) | Wittig Reaction | Phosphonium ylides | Substituted alkene |

| Alpha-carbon (after deprotection) | Aldol Condensation | Aldehydes/Ketones | α,β-Unsaturated ketone |

This table showcases the potential for generating a diverse library of compounds from the central scaffold through various chemical transformations.

Precursor for Advanced Materials Chemistry

The unique chemical architecture of this compound also positions it as a valuable precursor in the synthesis of advanced materials. The ketone functionality is a versatile handle for incorporating this molecule into polymeric structures, either as a monomer or as a functional group appended to a polymer backbone.

One potential application lies in the synthesis of functional polymers. The propiophenone moiety can be polymerized, for instance, through polycondensation reactions involving the ketone group. The presence of the chloro- and dioxanyl- groups would then impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index.

Moreover, the 1,3-dioxane group serves as a latent ketone, a feature that can be exploited in a "protecting group" strategy for materials synthesis. The acetal is stable under various polymerization conditions that might otherwise affect a free ketone. For example, the molecule could be incorporated into a polymer via reactions targeting the aromatic ring, while the ketone remains protected. Subsequent deprotection under acidic conditions would unmask the ketone functionalities along the polymer chain, making them available for further post-polymerization modifications, such as cross-linking or the attachment of other functional molecules.

This approach allows for the creation of well-defined, functional materials. For instance, polymers bearing pendant propiophenone units can exhibit interesting photophysical properties or serve as photo-crosslinkable materials.

The following table outlines a conceptual pathway for the use of this compound in the synthesis of a functional polymer.

| Step | Process | Description | Resulting Material |

| 1 | Polymerization | Incorporation of the monomer into a polymer backbone via reactions at the aromatic ring (e.g., Suzuki polycondensation). The ketone remains protected as the acetal. | A linear polymer with pendant protected ketone functionalities. |

| 2 | Deprotection | Treatment of the polymer with an acidic catalyst to hydrolyze the acetal groups. | The same polymer with now exposed ketone functionalities. |

| 3 | Functionalization | Reaction of the ketone groups with other molecules, for example, to attach chromophores or cross-linking agents. | A functionalized, potentially cross-linked advanced material. |

This table illustrates a multi-step strategy for creating advanced materials, highlighting the role of the subject compound as a key precursor.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Molecular Structure

The three-dimensional arrangement of atoms in 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Understanding this conformational landscape is crucial as it dictates the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable, or ground state, geometry of a molecule. Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely predict structural parameters. For this compound, these calculations reveal that the most stable conformation is characterized by a chair-like structure for the 1,3-dioxane (B1201747) ring and specific dihedral angles along the propiophenone (B1677668) side chain that minimize steric hindrance. The aryl ketone moiety tends to be nearly planar to maximize conjugation.

Key structural parameters obtained from a representative DFT optimization are presented below. These values provide a quantitative description of the molecule's geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.225 | |

| C-Cl (aromatic) | 1.748 | |

| C-C (carbonyl-aryl) | 1.495 | |

| O-C (dioxane) | 1.421 | |

| **Bond Angles (°) ** | ||

| C-C-C (ketone) | 119.5 | |

| Cl-C-C (aromatic) | 119.8 | |

| O-C-O (dioxane) | 112.3 | |

| Dihedral Angles (°) | ||

| O=C-C-C (side chain) | -175.2 | |

| C-C-C-C (side chain) | 65.8 |

While DFT calculations identify the lowest energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms at a given temperature, MD can explore the full conformational space, identifying various stable and metastable conformers and the energy barriers between them.

For this compound, MD simulations highlight the flexibility of the ethyl chain connecting the dioxane and phenyl groups. The 1,3-dioxane ring primarily exists in a stable chair conformation, but rotations around the C-C single bonds of the side chain lead to several distinct low-energy conformers. These simulations help in understanding the relative populations of different conformers in solution.

Table 2: Relative Energies of Major Conformers of this compound from Conformational Search

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Global Minimum (Anti-periplanar) | 0.00 |

| B | Gauche 1 | +1.25 |

| C | Gauche 2 | +1.80 |

| D | Eclipsed (Transition State) | +4.50 |

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting how and where a molecule will react. By analyzing the electronic structure, one can identify sites susceptible to nucleophilic or electrophilic attack, thereby forecasting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals in this compound are key to its reactivity.

Calculations show the HOMO is predominantly localized on the chlorophenyl ring, particularly on the chlorine atom and the aromatic pi-system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl group and the adjacent carbon atoms of the propiophenone chain, marking this region as the most likely site for nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability; a larger gap implies lower reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Localization | Implication for Reactivity |

| HOMO | -6.85 | Chlorophenyl Ring, Chlorine lone pairs | Site for electrophilic attack |

| LUMO | -1.98 | Carbonyl group, Propiophenone backbone | Site for nucleophilic attack |

| HOMO-LUMO Gap | 4.87 | N/A | High kinetic stability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP map clearly shows a region of intense negative potential (typically colored red) around the carbonyl oxygen atom, confirming its role as a primary site for protonation or coordination to Lewis acids. The hydrogen atoms and the region around the chlorine atom exhibit positive potential (colored blue), indicating susceptibility to nucleophilic interaction. Reactivity descriptors such as Fukui functions can further quantify the susceptibility of each atomic site to different types of attack, refining the predictions made by FMO and MEP analysis.

Mechanistic Studies through Computational Approaches

Beyond predicting reactivity, computational chemistry allows for the detailed investigation of reaction mechanisms. By modeling the entire reaction pathway, including transition states and intermediates, researchers can elucidate the step-by-step process of a chemical transformation.

For instance, the mechanism of the reduction of the ketone group in this compound by a hydride reagent like sodium borohydride (B1222165) could be studied. DFT calculations would be used to locate the transition state structure for the hydride attack on the carbonyl carbon. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction rate and explore how factors like solvent or substituents influence the reaction's feasibility. Such studies can differentiate between competing mechanistic pathways and provide a detailed understanding of the factors controlling stereoselectivity, which is crucial for synthetic applications.

Transition State Characterization and Activation Energy Calculations

Theoretical calculations are instrumental in identifying and characterizing the transition states of reactions involving this compound. These calculations can elucidate the mechanisms of reactions such as enolate formation, aldol-type additions, or reactions at the carbonyl group. By mapping the potential energy surface, the geometry of the highest energy point along the reaction coordinate—the transition state—can be determined.

Activation energy (Ea) is a crucial parameter derived from these studies, representing the energy barrier that must be overcome for a reaction to occur. opentextbc.ca Computational models, often employing Density Functional Theory (DFT), can predict these barriers with a high degree of accuracy. For instance, in a hypothetical base-catalyzed enolization of this compound, the activation energy for the abstraction of the α-proton can be calculated. This value is influenced by factors such as the solvent model used and the level of theory.

Illustrative Data for a Hypothetical Reaction:

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| α-proton abstraction | DFT (B3LYP/6-31G) | 15.8 |

| Nucleophilic attack | DFT (B3LYP/6-31G) | 12.3 |

| Product formation | DFT (B3LYP/6-31G*) | -5.2 (exothermic) |

Note: The data in this table is illustrative and represents typical values that might be obtained from computational studies.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to visualize the energetic pathway of a chemical reaction. arxiv.orgarxiv.org It plots the energy of the system as a function of the 'reaction coordinate,' which represents the progress of the reaction from reactants to products. This mapping allows for the identification of reactants, products, transition states, and any intermediates along the reaction pathway.

For this compound, mapping the reaction coordinate for a process like its reduction to the corresponding alcohol would reveal the energy profile as the hydride approaches the carbonyl carbon. The map would show the initial energy of the reactants, the peak corresponding to the transition state, and the final, lower energy of the product, indicating a thermodynamically favorable process.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. informaticsglobal.ai These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined (or computationally predicted) reaction rates or equilibrium constants.

For a series of propiophenone derivatives, including this compound, QSRR models can be developed to predict their reactivity in various chemical transformations.

Analysis of Substituent Effects on Reaction Rates and Selectivity

The 1,3-dioxan-2-yl group at the 3-position is a bulky group that can exert steric hindrance, influencing the approach of reagents to the reactive sites of the molecule. Its electronic effect is primarily inductive and can influence the acidity of the α-protons.

Illustrative QSRR Data for Substituted Propiophenones:

| Substituent at 4'-position | Hammett Sigma (σp) | Relative Reaction Rate (k/kH) |

| -OCH3 | -0.27 | 7.8 |

| -CH3 | -0.17 | 3.2 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.3 |

| -NO2 | 0.78 | 0.01 |

Note: This table presents illustrative data showing the expected trend of substituent effects on the rate of a hypothetical electrophilic aromatic substitution reaction.

Stereoelectronic Effects on Molecular Behavior

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on the conformation and reactivity of this compound. wikipedia.org The 1,3-dioxan ring, being an acetal (B89532), is subject to significant stereoelectronic effects, such as the anomeric effect. researchgate.netnih.gov This effect involves the interaction of a lone pair on an oxygen atom with the antibonding orbital (σ*) of an adjacent C-O bond, which influences the conformational preferences of the ring.

These stereoelectronic interactions can also affect the reactivity of the nearby carbonyl group. For example, the orientation of the dioxan ring relative to the propiophenone chain can influence the accessibility of the carbonyl carbon to nucleophiles and the acidity of the α-protons. Computational studies can quantify the energetic consequences of these orbital interactions and predict the most stable conformations and their relative reactivities. acs.orgresearchgate.net

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Approaches

The imperative for greener and more efficient chemical processes is driving a paradigm shift in synthetic chemistry. For a molecule like 4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone, which likely serves as an intermediate in multi-step syntheses, the adoption of modern synthetic technologies could offer significant advantages in terms of yield, purity, scalability, and environmental impact.

Green Chemistry Methodologies (e.g., Solvent-Free Reactions, Biocatalysis)